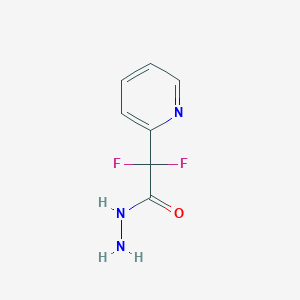

Methyl 4-(difluoromethoxy)-3-hydroxybenzoate

Vue d'ensemble

Description

Methyl 4-(difluoromethoxy)-3-hydroxybenzoate, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first approved by the US Food and Drug Administration (FDA) in 1978 and has been used for the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and gout.

Applications De Recherche Scientifique

Environmental Behavior and Health Implications

Occurrence and Fate in Aquatic Environments Parabens, including derivatives of p-hydroxybenzoic acid, have been widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. Studies show that despite wastewater treatments eliminating them relatively well, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments due to continuous introduction from consumer products. Their presence raises concerns about weak endocrine-disrupting capabilities and the need for further research into their toxicity and environmental behavior (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicological Reviews Comprehensive toxicological evaluations of parabens, including methyl paraben, a closely related compound to Methyl 4-(difluoromethoxy)-3-hydroxybenzoate, indicate they are generally non-toxic, non-carcinogenic, and non-mutagenic. However, they can cause contact dermatitis in some individuals upon cutaneous exposure. The mechanism of cytotoxic action may be linked to mitochondrial failure, suggesting a complex interaction with biological systems that warrants further investigation (Soni, Taylor, Greenberg, & Burdock, 2002).

Chemical Properties and Applications

Protein Dynamics and Electrostatics Research into the function of p-hydroxybenzoate hydroxylase, an enzyme involved in the metabolism of p-hydroxybenzoates, sheds light on the intricate dynamic behavior of proteins that facilitate specific and efficient catalysis. This knowledge contributes to understanding how derivatives of p-hydroxybenzoic acid interact with biological systems, highlighting the importance of studying these compounds’ biochemical pathways (Entsch, Cole, & Ballou, 2005).

Analytical Methods for Antioxidant Activity The antioxidant properties of phenolic compounds, including derivatives of p-hydroxybenzoic acid, are of great interest due to their potential health benefits. Various analytical methods have been developed to assess the antioxidant activity of these compounds, contributing to our understanding of their roles in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Propriétés

IUPAC Name |

methyl 4-(difluoromethoxy)-3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4/c1-14-8(13)5-2-3-7(6(12)4-5)15-9(10)11/h2-4,9,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYHAEKKPKGTPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(difluoromethoxy)-3-hydroxybenzoate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dichlorothiazolo[4,5-d]pyrimidine](/img/structure/B6590583.png)

![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)

![(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6590624.png)